N3-L-Leu-OH*BHA

Description

Significance of Non-Canonical Amino Acids in Advancing Chemical Research

The 20 canonical amino acids, while fundamental to life, present inherent limitations in the diversity of chemical functionalities they can introduce into proteins. Non-canonical amino acids (ncAAs) overcome these limitations by offering a vast array of chemical structures and properties that can be precisely engineered into biomolecules Current time information in Bangalore, IN.papyrusbio.com. Their incorporation allows for:

Enhanced Protein Engineering: Modifying protein backbones or side chains can improve stability, alter catalytic activity, introduce new binding specificities, or confer resistance to proteolytic degradation Current time information in Bangalore, IN.bldpharm.com.

Advanced Bioconjugation: ncAA's with specific functional groups, such as azides or alkynes, serve as versatile handles for attaching labels, drugs, or other biomolecules to proteins and peptides through bioorthogonal reactions papyrusbio.combaseclick.eumedchemexpress.com.

Drug Discovery and Development: Incorporating ncAAs can lead to peptidomimetics with improved pharmacokinetic profiles, enhanced target affinity, and novel therapeutic mechanisms researchgate.netchemicalbook.com.

Bioimaging and Diagnostics: ncAA's with fluorescent or other detectable tags can be used for site-specific labeling of proteins, enabling visualization and tracking within biological systems baseclick.eumedchemexpress.com.

The ability to introduce these modified building blocks into proteins is achieved through various methods, including genetic code expansion (GCE) and solid-phase peptide synthesis (SPPS) Current time information in Bangalore, IN.researchgate.netpeptide.com.

Contextualization of N3-L-Leu-OH*BHA as a Pivotal Azido-Functionalized Building Block

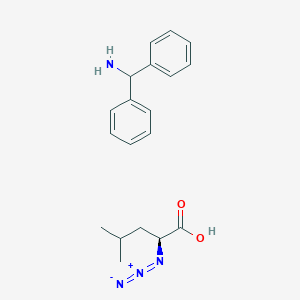

This compound, chemically known as (S)-2-azido-4-methylpentanoic acid benzhydrylamine salt, is a significant azido-functionalized amino acid derivative medchemexpress.comiris-biotech.deiris-biotech.debiosynth.comissuu.commedchemexpress.com. Its structure features the natural L-leucine scaffold, modified with an azide (B81097) (N₃) group at the alpha-carbon position, and presented as a benzhydrylamine salt.

Chemical Identity and Properties:

Chemical Name: (S)-2-azido-4-methylpentanoic acid benzhydrylamine salt

Synonyms: Azido-Leu-OH, Azido-L-leucine

CAS No.: 79410-33-6 iris-biotech.deiris-biotech.de (also listed as 2519851-04-6 biosynth.comastechireland.ie)

Formula: C₆H₁₁N₃O₂ * C₁₃H₁₃N iris-biotech.deiris-biotech.debiosynth.comissuu.com

Molecular Weight: Approximately 340.42 g/mol (157.17 + 183.25 g/mol ) iris-biotech.deiris-biotech.debiosynth.comissuu.com

Purity: ≥ 99% iris-biotech.deiris-biotech.de

Storage: Typically 2-8°C iris-biotech.deiris-biotech.de or 10-25°C biosynth.com

The azide group (-N₃) is the key functional feature that renders N3-L-Leu-OHBHA a pivotal building block. This moiety is highly stable under various chemical conditions but can selectively react with specific partners in bioorthogonal reactions Current time information in Bangalore, IN.papyrusbio.commedchemexpress.commt.com. N3-L-Leu-OHBHA can be readily incorporated into peptide sequences using standard Fmoc or Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols peptide.comissuu.com. Its utility extends to creating peptides with enhanced properties, serving as a precursor for complex molecular architectures, and facilitating site-specific labeling for research and therapeutic applications Current time information in Bangalore, IN.baseclick.eumedchemexpress.comissuu.commedchemexpress.com.

Overview of Bioorthogonal Chemistry Principles Relevant to Azido-Leucine Conjugation

Bioorthogonal chemistry encompasses a set of highly selective chemical reactions that can occur within living systems without interfering with endogenous biochemical processes Current time information in Bangalore, IN.papyrusbio.commedchemexpress.commedchemexpress.commt.com. These reactions are characterized by their efficiency, specificity, mild reaction conditions, and often their compatibility with aqueous biological environments Current time information in Bangalore, IN.mt.comacs.org. The azide group present in this compound is a critical component in several of these reactions, most notably:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a hallmark of "click chemistry," involves the rapid and efficient formation of a stable 1,2,3-triazole ring through the reaction of an azide with an alkyne, catalyzed by copper(I) Current time information in Bangalore, IN.papyrusbio.commedchemexpress.commedchemexpress.commt.comacs.orgnih.gov. It typically proceeds with high yields and reaction rates in the range of 10-100 M⁻¹s⁻¹ acs.orgnih.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This metal-free bioorthogonal reaction utilizes strained alkynes (such as DBCO or BCN) to react with azides. SPAAC is particularly advantageous for in vivo applications due to the absence of a copper catalyst, which can be cytotoxic. Its reaction kinetics are highly dependent on the alkyne's strain, with some variants achieving very rapid rates, up to 10⁶ M⁻¹s⁻¹ medchemexpress.comacs.orgnih.govbiorxiv.org.

Staudinger Ligation: This reaction involves the interaction between an azide and a phosphine (B1218219), leading to the formation of an iminophosphorane intermediate that subsequently reacts with an electrophilic trap to form an amide bond papyrusbio.comacs.org.

The azide functionality of this compound allows it to be readily conjugated to molecules bearing complementary functional groups (alkynes, strained alkynes, or phosphines) via these bioorthogonal chemistries. This enables precise site-specific modification of peptides and proteins, facilitating the construction of complex bioconjugates, the study of protein-protein interactions, and the development of targeted therapeutic agents papyrusbio.combaseclick.eumedchemexpress.combiorxiv.org.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Name | (S)-2-azido-4-methylpentanoic acid benzhydrylamine salt | iris-biotech.deiris-biotech.de |

| Synonyms | Azido-Leu-OH, Azido-L-leucine | medchemexpress.comiris-biotech.de |

| CAS Number | 79410-33-6 | iris-biotech.deiris-biotech.de |

| Formula | C₆H₁₁N₃O₂ * C₁₃H₁₃N | iris-biotech.deiris-biotech.de |

| Molecular Weight | ~340.42 g/mol | iris-biotech.deiris-biotech.de |

| Purity | ≥ 99% | iris-biotech.deiris-biotech.de |

| Storage Temperature | 2-8°C | iris-biotech.deiris-biotech.de |

Table 2: Key Bioorthogonal Reactions Involving Azides

| Reaction Type | Reactants | Catalyst | Product | Kinetics (M⁻¹s⁻¹) | Key Features | Source |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Alkyne | Copper(I) | 1,2,3-Triazole (1,4-substituted) | 10-100 | High yield, specific, stable triazole, aqueous compatible | Current time information in Bangalore, IN.papyrusbio.commedchemexpress.commedchemexpress.commt.comacs.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne | None (Metal-free) | 1,2,3-Triazole (1,5-substituted) | Up to 10⁶ | Copper-free, suitable for in vivo, rapid, mild conditions | medchemexpress.comacs.orgnih.govbiorxiv.org |

| Staudinger Ligation | Azide, Phosphine (trap) | None | Amide linkage | Varies | Forms amide bond, mild, orthogonal to CuAAC/SPAAC | papyrusbio.comacs.org |

Properties

IUPAC Name |

(2S)-2-azido-4-methylpentanoic acid;diphenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.C6H11N3O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4(2)3-5(6(10)11)8-9-7/h1-10,13H,14H2;4-5H,3H2,1-2H3,(H,10,11)/t;5-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQXHDVIWDFRBX-ZSCHJXSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N=[N+]=[N-].C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N=[N+]=[N-].C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of N3 L Leu Oh*bha into Peptide and Protein Systems

Methodological Considerations for Solid-Phase Peptide Synthesis (SPPS) with Azido-Leucine Derivatives

Solid-phase peptide synthesis (SPPS) remains a cornerstone for constructing peptides, and the integration of azido-amino acids like azido-leucine is well-established within this methodology. The process typically involves coupling pre-synthesized, suitably protected azido-amino acid derivatives to a growing peptide chain anchored to a solid support.

Azido-amino acid derivatives are generally compatible with both major SPPS protection strategies: the fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) chemistries.

Fmoc Strategy : The Fmoc group is base-labile and is typically removed using piperidine (B6355638). Azide (B81097) functionalities are stable under these basic deprotection conditions. Furthermore, the azide group is robust and stable towards the acidic conditions (e.g., trifluoroacetic acid, TFA) commonly used for cleaving the final peptide from the resin and removing side-chain protecting groups. This stability allows for the introduction of azido-amino acids early in the synthesis without compromising the integrity of the azide moiety during subsequent deprotection steps. nih.goviris-biotech.desigmaaldrich-jp.comiris-biotech.de

Boc Strategy : In the older Boc strategy, the Boc group is acid-labile (typically removed by TFA). Azido (B1232118) groups are also stable under these acidic cleavage conditions. While Fmoc chemistry is more prevalent today due to its milder deprotection conditions, the compatibility of azides with Boc chemistry further underscores their versatility. chemimpex.compeptide.com

The orthogonality of the azide group with respect to both Fmoc and Boc deprotection conditions is a critical advantage, enabling the selective introduction and subsequent functionalization of peptides.

Beyond using pre-formed azido-amino acid building blocks, strategies exist for introducing azide groups directly onto the peptide while it is still bound to the solid support.

Direct Incorporation of Azido-Amino Acids : The most common approach involves using Fmoc- or Boc-protected azido-leucine (or other azido-amino acids) as standard coupling partners during SPPS. nih.goviris-biotech.denih.gov

On-Resin Diazotransfer : An alternative method involves converting amine functionalities, such as the side chains of lysine (B10760008) residues, into azides on the resin-bound peptide. Reagents like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) are effective for this diazotransfer reaction. This strategy is particularly valuable for introducing multiple azide groups into a peptide sequence, offering a complementary approach to direct incorporation. nih.govnih.govresearchgate.net The efficiency of this conversion can be high, and it can be accomplished within a short reaction time. researchgate.net

Solution-Phase Approaches for the Derivatization and Coupling of Azido-Leucine Containing Peptides

While SPPS is widely used, solution-phase synthesis also offers viable routes for incorporating azido-leucine into peptides. This can involve coupling protected azido-leucine derivatives to peptide fragments or synthesizing entire peptide chains in solution.

Coupling Azido-Leucine in Solution : Similar to SPPS, protected azido-leucine can be coupled to other amino acids or peptide fragments in solution using standard peptide coupling reagents. The azide group's stability is maintained throughout these reactions. sigmaaldrich-jp.comekb.egrsc.org

Derivatization in Solution : Amine groups on peptides can also be converted to azides in solution using diazotransfer reagents, offering another avenue for introducing the bioorthogonal handle. rsc.org

Both SPPS and solution-phase methods leverage the inherent stability of the azide functional group, making azido-leucine derivatives versatile building blocks for creating complex peptide structures.

Advanced Strategies for Site-Selective Functionalization of Peptide Backbones and Side Chains Utilizing Azido-Leucine

The primary advantage of incorporating azido-leucine lies in its ability to serve as a site-specific handle for post-synthetic modifications. This allows for precise control over the attachment of various molecules, significantly expanding the repertoire of peptide and protein applications.

Site-Selective Functionalization : The azide group on azido-leucine readily participates in bioorthogonal "click" reactions, such as CuAAC and SPAAC, with molecules containing alkyne or strained alkyne moieties, respectively. bachem.comprinceton.edunih.gov This enables the targeted conjugation of fluorescent dyes, affinity tags, polyethylene (B3416737) glycol (PEG) chains, therapeutic agents, or other biomolecules to specific positions within a peptide sequence. bachem.comprinceton.edunih.govgoogle.com

Peptide Backbone and Side Chain Modification : While azido-leucine primarily introduces the azide to the side chain (or as a replacement for the leucine (B10760876) side chain), these strategies can be applied to functionalize both peptide backbones and side chains. For instance, peptides synthesized with azido-leucine can be cyclized via click chemistry, or specific labels can be attached to side chains, leading to engineered peptides with tailored properties. iris-biotech.debachem.comgoogle.com

Examples of Functionalization : Research has demonstrated the successful conjugation of azide-containing peptides to dendrimers, yielding peptide-dendron conjugates with a reported yield of 57% after purification. nih.gov Other applications include creating peptide-small molecule conjugates for therapeutic purposes or synthesizing neoglycopeptides and neoglycoproteins. bachem.com

The strategic placement of an azido-leucine residue within a peptide sequence provides a precise anchor point for these advanced functionalization techniques, leading to novel peptide constructs with enhanced or entirely new biological activities and properties.

Compound Name Table

| Compound Name | Description |

| N3-L-Leu-OH*BHA | Azido-L-leucine derivative, click chemistry reagent |

| Fmoc-L-β-azidoalanine | Fmoc-protected azido-alanine derivative |

| Fmoc-L-γ-azidohomoalanine | Fmoc-protected azido-homoalanine derivative |

| Fmoc-L-δ-azidonorvaline | Fmoc-protected azido-norvaline derivative |

| Fmoc-L-ε-azidonorleucine | Fmoc-protected azido-norleucine derivative |

| L-Azidonorleucine | Unnatural amino acid, methionine surrogate |

| Fmoc-Ala(N3)-OH | Fmoc-protected azido-alanine |

| Fmoc-Aha-OH | Fmoc-protected azido-homoalanine |

| Fmoc-Dap-OH | Fmoc-protected 2,3-diaminopropionic acid |

| Fmoc-Dab-OH | Fmoc-protected 2,4-diaminobutyric acid |

| ISA·HCl | Imidazole-1-sulfonyl azide hydrochloride |

| Boc-L-leucine hydrate | Boc-protected L-leucine |

| Fmoc-leucine Rink amide AM resin | Resin for Fmoc SPPS |

| H-L-Lys(N3)-OH | Amino-protected L-lysine with azide side chain |

Data Table: Peptide Purity after Synthesis with Azide-Containing Residues

The following table illustrates typical purity levels achieved for peptides synthesized using SPPS, where some sequences incorporate azide functionalities (indicated by 'Z'). These data highlight the general success of integrating such modified residues into peptide synthesis protocols.

| Peptide Sequence | Purity (%) | Notes |

| ZTFYN | 87 | Contains azide functionality |

| ZVLTI | 80 | Contains azide functionality |

| ZGYAQ | 85 | Contains azide functionality |

| ZDEIY | 58 | Contains azide functionality |

| TFZYN | 64 | Contains azide functionality |

| VLZTI | 84 | Contains azide functionality |

| GYZAQ | 74 | Contains azide functionality |

| DEZIY | 47 | Contains azide functionality |

Data adapted from iris-biotech.de where 'Z' typically denotes an azide-containing residue.

Bioorthogonal Click Chemistry Applications of N3 L Leu Oh*bha

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-Leucine Derivativesnih.govmedchemexpress.comjpt.comnih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its efficiency, high regioselectivity, and biocompatibility. jpt.com This reaction involves the coupling of a terminal alkyne with an azide (B81097), such as the one present in N3-L-Leu-OH, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction's robustness across a wide range of solvents, pH levels, and temperatures makes it exceptionally suitable for modifying complex biomolecules like peptides. nih.govnih.govorganic-chemistry.org

Mechanistic Investigations and Catalytic Systems for CuAAC

The CuAAC reaction, independently developed by the groups of Meldal and Sharpless, proceeds through a mechanism that is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, resulting in a rate acceleration of up to 10⁸. nih.govorganic-chemistry.orgmdpi.com The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. nih.gov This intermediate then coordinates with the azide group of a molecule like azido-leucine, leading to the formation of a six-membered copper(III)-metallacycle that subsequently collapses to yield the stable triazole product and regenerate the catalyst. nih.govnih.gov Spectroscopic and kinetic studies have suggested that the rate-determining step is the transition from the azide-alkyne complex to the triazole. researchgate.net

A variety of catalytic systems have been developed to facilitate the CuAAC reaction in biological contexts. The most common approach involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org This method is compatible with aqueous environments and tolerates a broad spectrum of functional groups. beilstein-journals.org To enhance reaction rates and prevent catalyst degradation, various stabilizing ligands are often employed.

| Catalyst System Component | Function | Common Examples |

| Copper Source | Provides the catalytic Cu(I) ion | CuSO₄ (with reductant), CuI, Copper wire, [Cu(PPh₃)₂]NO₃ |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate, Ascorbic Acid |

| Stabilizing Ligand | Protects Cu(I) from oxidation and disproportionation; accelerates the reaction | THPTA, TBTA, Bathocuproine Disulfonate (BCS), PyBox derivatives |

This table summarizes common components used in CuAAC catalytic systems for bioconjugation.

Intermolecular Conjugation Strategies for Peptides and Biomoleculesnih.govnih.govnih.gov

The high chemoselectivity of CuAAC makes it an ideal tool for intermolecular conjugation, allowing for the precise linkage of peptides containing azido-leucine to other molecules functionalized with a terminal alkyne. nih.gov This strategy is widely used to attach various labels, tags, and functional moieties to peptides and proteins for detection, imaging, and therapeutic purposes. nih.govnih.gov Because the reaction is orthogonal to native amino acid side chains, it can be performed on unprotected peptides without side reactions. nih.gov

Key applications of intermolecular CuAAC with azido-leucine derivatives include:

Biomolecule Labeling: Attaching fluorescent dyes, biotin (B1667282) tags, or radioisotopes to peptides for visualization and quantification. nih.gov

Peptide-Polymer Conjugates: Modifying peptides with polymers like polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties or alter their aggregation behavior. nih.gov

Surface Immobilization: Covalently linking peptides to surfaces or nanoparticles for applications in materials science and targeted drug delivery. nih.gov

Assembly of Multivalent Scaffolds: Using branched scaffolds to conjugate multiple peptide units, thereby enhancing their binding avidity or creating potent antigen presentations. nih.gov

Intramolecular Cyclization and Macrocyclization of Azido-Leucine Containing Peptidesmdpi.comnih.govholublab.com

Incorporating both an azido-leucine and an alkyne-containing amino acid into a single peptide chain enables intramolecular CuAAC, leading to the formation of a cyclic peptide. nih.gov This macrocyclization strategy is a powerful method for constraining the peptide's conformational flexibility. mdpi.com Such rigidification can lock the peptide into its bioactive conformation, enhance its binding affinity to a target, and increase its stability against proteolytic degradation. mdpi.com The resulting triazole ring is often considered a stable and effective mimic of a trans-amide bond. nih.gov

The outcome of the reaction—whether it results in a cyclic monomer or a cyclodimer—is influenced by several factors.

| Factor | Influence on Cyclization Outcome | Research Findings |

| Peptide Length | Shorter chains (e.g., 5-8 residues) tend to favor intramolecular cyclization (monomer formation). nih.govholublab.com | Peptides with six to eight amino acids predominantly form the monomeric product. nih.gov |

| Reactive Group Spacing | The distance between the azide and alkyne (e.g., i, i+4) influences the geometry of the resulting cyclic structure. | An i-to-(i+4) spacing is frequently used to stabilize α-helical secondary structures. researchgate.net |

| Reaction Conditions | For solid-phase synthesis, solvent choice affects resin swelling and can modulate the balance between intra- and intermolecular reactions. nih.govholublab.com | Solvent composition can be tuned to favor either cyclomonomer or cyclodimer formation. holublab.com |

This table outlines key factors that determine the products of CuAAC-mediated peptide cyclization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Azido-Leucine Conjugationmedchemexpress.commagtech.com.cnnih.govbocsci.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the primary limitation of CuAAC: the requirement for a copper catalyst, which can be toxic to living cells. magtech.com.cnrsc.org In SPAAC, the reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which reacts rapidly and specifically with an azide, such as that in N3-L-Leu-OH, without the need for any catalyst. medchemexpress.commagtech.com.cnnih.gov

This copper-free approach has become invaluable for studying and modifying biomolecules in their native environment, including on and inside living cells. nih.gov The reaction proceeds with high efficiency under physiological conditions and does not interfere with cellular processes, making it truly bioorthogonal. Common cyclooctyne reagents used in SPAAC include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO). magtech.com.cnnih.gov The applications of SPAAC involving azido-leucine are extensive, particularly in protein labeling for the development of antibody-drug conjugates (ADCs) and for real-time imaging of biological processes. nih.gov

Applications of Staudinger Ligation with Azido-Leucine Derivativesnih.govsigmaaldrich.comorganic-chemistry.orgnih.gov

The Staudinger ligation is another powerful, catalyst-free bioorthogonal reaction that couples an azide with a specifically engineered triarylphosphine to form a stable amide bond. sigmaaldrich.comnih.gov This reaction is highly chemoselective and proceeds smoothly in aqueous environments under mild conditions. sigmaaldrich.commdpi.com

A critical advantage of the Staudinger ligation in peptide chemistry is its demonstrated ability to proceed without causing epimerization at the α-carbon of the azido (B1232118) amino acid. nih.govraineslab.comnih.gov This stereochemical fidelity is essential when synthesizing or ligating peptide fragments, as the biological activity of peptides is critically dependent on their precise three-dimensional structure. nih.gov The "traceless" version of the reaction, which utilizes a phosphinothiol reagent, is particularly elegant as it forms a native peptide bond without leaving any residual atoms from the phosphine (B1218219) reagent. organic-chemistry.orgnih.gov While its reaction kinetics are generally slower than CuAAC or SPAAC, the Staudinger ligation offers a unique and reliable method for peptide synthesis and modification where the introduction of a triazole or the use of a catalyst is undesirable. organic-chemistry.orgnih.gov

Assessment of Azide Functionality Orthogonality in Complex Biological Milieussigmaaldrich.comnih.govmdpi.comacs.org

The success of the aforementioned bioorthogonal reactions hinges on the chemical orthogonality of the azide group. This means the azide must remain inert to the vast array of functional groups within a complex biological system while reacting exclusively with its designated partner (an alkyne or phosphine). nih.govmdpi.com The azide group fulfills these criteria exceptionally well. It is small, metabolically stable, and virtually absent from natural biological systems. nih.govnih.gov

The orthogonality of the azide has been extensively validated through metabolic labeling experiments. In these studies, cells are cultured with precursor molecules containing azides, such as azido-sugars or azido amino acids like azidonorleucine. acs.org These precursors are taken up by the cells and incorporated into biopolymers like glycoproteins and proteins via the cell's own metabolic machinery. nih.govacs.org Subsequent treatment with a probe molecule bearing a complementary alkyne or phosphine allows for the specific and covalent labeling of the azide-modified biomolecules. mdpi.comacs.org The ability to perform this two-step labeling process on the surface of living cells and within cell lysates with high specificity and minimal background demonstrates the remarkable orthogonality of the azide group in complex biological environments. sigmaaldrich.comacs.org

Advanced Applications of N3 L Leu Oh*bha in Chemical Biology Research

Metabolic Incorporation of Azido-Leucine for Protein Labeling and Imaging

The metabolic incorporation of azido-L-leucine (Anl) into proteins is a cornerstone technique for tracking protein synthesis in real-time. By supplying Anl to cells or organisms engineered to express a specific MetRS that recognizes Anl, researchers can ensure that newly synthesized proteins are tagged with the azide (B81097) group rndsystems.comtocris.comresearchgate.netacs.org. This method allows for the temporal labeling of nascent proteomes, providing a snapshot of protein production within a defined period. The azide tag is metabolically stable and does not interfere with normal protein localization or function rndsystems.comtocris.com.

This approach is particularly powerful in complex cellular mixtures or tissues, where it enables the selective labeling of proteins synthesized in specific cell populations. For instance, studies have demonstrated the ability to label proteins exclusively in cells expressing a mutant MetRS, while leaving proteins in neighboring cells unlabeled researchgate.netnih.gov. This cell-selective labeling is achieved by controlling the expression of the engineered MetRS, often through inducible or cell-type specific promoters.

Utilization in Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

Azido-L-leucine plays a pivotal role in advanced proteomic techniques such as Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) acs.orgfrontiersin.orgnih.gov.

BONCAT: This technique utilizes the azide group of metabolically incorporated Anl for the enrichment and identification of newly synthesized proteins. After incorporation, the azide-tagged proteins are reacted with alkyne-functionalized affinity tags (e.g., biotin-alkyne) via click chemistry. The biotinylated proteins can then be captured using streptavidin-conjugated beads or resins, allowing for their isolation from complex biological samples and subsequent analysis by mass spectrometry acs.orgfrontiersin.org. This method is instrumental in identifying newly synthesized proteins in specific cellular contexts or under particular experimental conditions. For example, enrichment of azide-containing peptides from proteomes pulse-labeled with azidohomoalanine (a methionine analog similar to Anl) has shown high specificity, with over 87% of enriched peptides containing the modified amino acid acs.org.

FUNCAT: FUNCAT is an extension of BONCAT that employs fluorescently labeled alkyne probes to visualize newly synthesized proteins. Following metabolic incorporation of Anl, the azide groups on nascent proteins are reacted with alkyne-functionalized fluorophores (e.g., TAMRA-alkyne, dimethylaminocoumarin-alkyne) via click chemistry researchgate.netfrontiersin.org. This allows for the direct visualization of protein synthesis in specific cells or tissues using fluorescence microscopy. FUNCAT is invaluable for studying protein localization, dynamics, and cellular processes in live cells or fixed tissues, providing spatial and temporal resolution of protein production frontiersin.org.

Development of Chemical Probes and Biosensors Incorporating Azido-Leucine for Biomolecular Detection

The click chemistry handle provided by azido-L-leucine makes it an attractive building block for the development of chemical probes and biosensors. By conjugating Anl to specific recognition elements or reporter molecules, researchers can create tools for detecting and quantifying biomolecular targets or cellular activities.

For instance, while not directly using azido-L-leucine, probes targeting leucine (B10760876) aminopeptidase (B13392206) (LAP) have been developed by incorporating L-leucine moieties into fluorescent reporters mdpi.comnih.gov. The principle of using a specific amino acid as a recognition element, combined with the bio-orthogonal azide group for labeling or detection, suggests a clear pathway for developing Anl-based probes. Such probes could be designed to detect specific enzymatic activities, protein-protein interactions, or cellular events, with the azide group serving as a site for attaching a fluorescent dye, affinity tag, or other signaling moiety via click chemistry medchemexpress.comontosight.ai. The inherent specificity of click reactions ensures that the probe's signal is reliably linked to the presence of the azide-tagged molecule.

Affinity Capture and Proteomics Applications of Azido-Peptides and Azido-Proteins

The azide group on Anl-labeled proteins and peptides is a powerful handle for affinity capture and enrichment, which is critical for proteomic analysis, especially for identifying low-abundance species or studying protein interactions. Techniques employing azide-reactive resins, such as those functionalized with cyclooctyne (B158145) (ARCO) or dibenzocyclooctyne (DBCO), allow for the selective capture of azide-containing molecules from complex biological matrices acs.orgacs.orgresearchgate.netbiorxiv.org.

These enrichment strategies are vital in cross-linking mass spectrometry (XL-MS) studies, where cross-linked peptides, often present in low abundance, need to be efficiently isolated. Methods utilizing azide-tagged cross-linkers, like disuccinimidyl bis-sulfoxide (DSBSO), coupled with DBCO-functionalized beads, have demonstrated high enrichment sensitivity and reduced sample processing time acs.orgresearchgate.netbiorxiv.org. Similarly, in studies using azidohomoalanine for pulse-labeling proteomes, affinity enrichment methods have successfully isolated azide-containing peptides, facilitating the identification of newly synthesized proteins acs.org. The principle extends to azido-leucine, enabling the specific capture and subsequent analysis of proteins that have incorporated this ncAA.

Investigations into Protein Synthesis Regulation via L-Leucine Derivatives

While L-leucine itself is a key regulator of protein synthesis, primarily through the mammalian target of rapamycin (B549165) (mTOR) signaling pathway nih.govscielo.brfrontiersin.orgnih.govscielo.br, azido-L-leucine derivatives serve as crucial tools to investigate these regulatory mechanisms. By enabling the precise labeling and quantification of newly synthesized proteins, azido-leucine facilitates studies into how protein synthesis rates change under various physiological or experimental conditions.

The ability to selectively label proteins synthesized during specific time windows or in particular cell types using Anl, coupled with BONCAT and FUNCAT, allows researchers to monitor the dynamics of protein production. This is essential for understanding how cellular signals, including those mediated by leucine itself, modulate the rate and extent of protein synthesis. For example, researchers can use Anl to track the synthesis of specific proteins in response to leucine supplementation or other stimuli, thereby providing quantitative data on the impact of these factors on protein synthesis regulation researchgate.netacs.orgfrontiersin.orgnih.gov. This approach indirectly supports investigations into protein synthesis regulation by providing the means to measure the output of these regulatory pathways.

Compound Specifications

| Property | Value | Source |

| Chemical Name | (S)-2-Amino-6-azidohexanoic acid hydrochloride | rndsystems.com, tocris.com |

| CAS Number | 1454334-76-9 | rndsystems.com, tocris.com |

| Molecular Weight | 208.65 g/mol | rndsystems.com, tocris.com |

| Molecular Formula | C₆H₁₂N₄O₂·HCl | rndsystems.com, tocris.com |

| Solubility | Soluble to 100 mM in water | rndsystems.com, tocris.com |

| Storage | Store at -20°C | rndsystems.com, tocris.com |

N3 L Leu Oh*bha and Azide Functionalized Building Blocks in Materials Science

Macromolecular Engineering and Polymer Functionalization via Click Chemistry

The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of well-defined polymers and bioconjugates. sigmaaldrich.compeptide.compeptide.com N3-L-Leu-OH*BHA, containing a reactive azide (B81097) group, is an exemplary reagent for these transformations, enabling the straightforward modification and engineering of macromolecules. medchemexpress.com The high efficiency and specificity of the click reaction allow for the coupling of large molecules, such as polymers, in high yields with minimal byproducts. sigmaaldrich.com

The versatility of this approach allows for the creation of a wide array of polymer architectures. sigmaaldrich.com Azide-functionalized building blocks, like azido-leucine, can be incorporated into polymer chains either at the termini or as pendant groups. This facilitates the synthesis of:

Graft Copolymers: Polymers with pendant azide groups can be "grafted" with alkyne-functionalized side chains, leading to the formation of brush-like structures. This approach is valuable for modifying the surface properties of materials. acs.org

Dendrimers and Hyperbranched Polymers: The modular nature of click chemistry is well-suited for the iterative synthesis of highly branched dendritic and hyperbranched polymers from azide and alkyne functionalized monomers. acs.orgnih.gov

The functionalization of polymers using azido-leucine and click chemistry provides a powerful tool for tailoring material properties for specific applications, including drug delivery and bioimaging. scholaris.ca

Table 1: Examples of Polymer Architectures Synthesized via Azide-Alkyne Click Chemistry

| Polymer Architecture | Description | Key Features |

| Block Copolymers | Linear chains composed of two or more distinct polymer blocks. | Precise control over composition and properties. |

| Graft Copolymers | A main polymer chain with polymeric side chains grafted onto it. | Modification of surface properties and creation of core-shell structures. |

| Dendrimers | Highly branched, monodisperse macromolecules with a central core. | High density of functional groups at the periphery. |

| Polymer Brushes | Polymer chains densely grafted to a surface or another polymer backbone. | Altered surface energy, lubrication, and biocompatibility. |

Fabrication of Hybrid Materials and Nanomaterials Utilizing Azido-Leucine Building Blocks

Azido-leucine building blocks are instrumental in the fabrication of advanced hybrid materials and nanomaterials, where the precise arrangement of different components is crucial for functionality. The bio-orthogonality of the azide-alkyne click reaction allows for the specific modification of surfaces and the assembly of complex nanostructures in a controlled manner.

One significant application is the surface functionalization of nanoparticles . nih.govmdpi.com Nanoparticles, such as those made from gold, iron oxide, or silica, can be coated with molecules containing alkyne groups. Subsequent reaction with azido-leucine or polymers bearing this functionality allows for the covalent attachment of these amino acid derivatives to the nanoparticle surface. researchgate.net This functionalization can improve the biocompatibility, stability, and cellular uptake of the nanoparticles for applications in diagnostics and drug delivery. nih.govmdpi.com For instance, the surface of exosomes has been successfully functionalized using click chemistry to attach targeting ligands, which could enable specific interactions with target cells. nih.gov

Furthermore, the self-assembly of peptides containing azido-leucine can be exploited to create novel nanomaterials . The amphiphilic nature of such peptides can drive their assembly into well-defined structures like micelles, vesicles, or nanofibers in aqueous environments. The azide groups on the surface of these self-assembled structures can then be used as anchor points for further functionalization, for example, with imaging agents or therapeutic molecules. While the direct use of azido-leucine in this context is an emerging area, the principles of peptide self-assembly provide a clear pathway for its application. The preparation of bismuth and leucine (B10760876) complex nanoparticles demonstrates the potential of amino acids in forming nanostructures. nih.govresearchgate.net

Table 2: Applications of Azido-Leucine in Hybrid and Nanomaterial Fabrication

| Application Area | Description | Potential Advantages |

| Nanoparticle Surface Functionalization | Covalent attachment of azido-leucine derivatives to the surface of nanoparticles. | Improved biocompatibility, enhanced stability in biological media, targeted delivery. |

| Self-Assembled Nanomaterials | Formation of nanostructures (e.g., micelles, nanofibers) from azido-leucine-containing peptides. | Controlled morphology, high surface area for functionalization, biodegradable scaffolds. |

| Hybrid Hydrogels | Incorporation of azido-leucine into hydrogel networks for subsequent functionalization. | Tunable mechanical properties, introduction of bioactive signals. mdpi.comnih.gov |

| Bio-inorganic Hybrids | Combining azido-leucine modified biomolecules with inorganic materials. | Creation of materials with synergistic properties for catalysis or sensing. |

Development of Photo- and Mechanoresponsive Materials with Azido-Leucine Integration

The integration of stimuli-responsive moieties into polymeric materials allows for the creation of "smart" materials that can change their properties in response to external signals such as light or mechanical force. While the direct incorporation of this compound into such materials is a specialized area of research, the principles of using functionalized building blocks provide a clear avenue for its potential use.

Photoresponsive materials often incorporate photochromic molecules, such as azobenzene, which can undergo reversible isomerization upon irradiation with light of specific wavelengths. By incorporating an azido-leucine derivative into a polymer backbone and then using click chemistry to attach an alkyne-modified photochromic unit, it is possible to create materials that change their shape, solubility, or other properties in response to light. A photoreactive analogue of leucine, known as photo-leucine, which contains a diazirine group, has been synthesized and used in photoaffinity labeling to identify protein targets. acs.org This demonstrates the compatibility of modified leucine derivatives with photochemical applications.

Mechanoresponsive materials , or mechanophores, are designed to undergo a chemical change when subjected to mechanical stress. This can lead to a change in color (mechanochromism) or the release of a payload. Spiropyran is an example of a mechanophore that can be incorporated into polymers. mcmaster.ca An azido-leucine building block could be used to introduce crosslinking points into a polymer network. By designing these crosslinks to be cleavable under mechanical force, it may be possible to create materials that exhibit a desired mechanical response. Coordination compounds are also being explored as mechanophores in stimuli-responsive polymers. nih.gov The azide group itself can participate in reactions triggered by mechanical activation, opening possibilities for designing novel stress-sensing materials.

The development of these advanced materials relies on the precise placement of functional groups, a task for which the combination of azide-functionalized building blocks and click chemistry is exceptionally well-suited.

Computational and Theoretical Studies on Azido Leucine and Its Derivatives

Molecular Dynamics Simulations for Conformational Analysis of Modified Peptides

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For peptides modified with azido-leucine, MD simulations help elucidate the conformational landscape, stability, and dynamics.

A primary challenge in simulating modified peptides is the development of accurate force field parameters for the unnatural amino acid. byu.edu Standard force fields like CHARMM and CGenFF have lacked parameters for the linear-angle moieties found in azido (B1232118) and alkynyl groups. byu.edu Recent work has focused on developing these parameters to enable reliable MD simulations of proteins containing these functional groups. byu.edu Validation of these new parameters confirms their ability to appropriately simulate unnatural amino acids, paving the way for more complex studies. byu.edu

Studies on peptides containing the similar β-azidoalanine have shown that the azido group can significantly influence the peptide's backbone conformation. nih.gov MD simulations, in combination with spectroscopic methods, revealed that a β-azidoalanine dipeptide in water predominantly adopts a seven-membered cyclic (C7) conformation rather than the polyproline II (P(II)) structure typical for a standard alanine (B10760859) dipeptide. nih.gov This conformational preference is driven by intramolecular electrostatic interactions between the β-azido group and the two adjacent peptide bonds. nih.gov The azido group, therefore, acts as an effective C7-conformation-directing element, a finding that can be extrapolated to understand the potential influence of the azido group in azido-leucine on local peptide structure. nih.gov

Furthermore, MD simulations have been employed to study the behavior of leucine-containing peptides, such as leucine (B10760876) zippers and transmembrane polypeptides. unc.edunih.gov These studies provide a baseline for understanding how the introduction of an azido group onto the leucine side chain might alter properties like helix stability, peptide-peptide interactions, and orientation within a lipid bilayer. unc.edunih.gov For example, simulations of lariat (B8276320) depsipeptides with N-methylated leucine have shown that increased methylation leads to a greater sampling of cis backbone conformations, a trend that highlights the sensitivity of peptide conformation to side chain and backbone modifications. nih.gov

| Simulation Type | System Studied | Key Findings | Reference(s) |

| Parameter Development | Small molecules with terminal azido/alkynyl groups | Developed and validated CHARMM/CGenFF parameters for simulating unnatural amino acids. | byu.edu |

| QM/MM MD Simulations | β-azidoalanine dipeptide (AAD) in water | AAD prefers a C7 backbone conformation due to electrostatic interactions involving the azido group, unlike the P(II) preference of alanine dipeptide. | nih.gov |

| Conventional MD | Lariat depsipeptides with N-methylated leucine | Increased methylation correlates with increased sampling of cis backbone conformations. | nih.gov |

| Conventional MD | Leucine zipper coiled coils | Investigated the stability of different dimer configurations (hydrophobic vs. hydrogen-bonded models) in water and in vacuo. | unc.edu |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Characterization of Azido Amino Acids

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study complex chemical systems like modified peptides. nih.gov In this framework, the chemically active region—such as the azido group and its immediate environment—is treated with high-accuracy quantum mechanics (QM), while the remainder of the system (the rest of the protein and solvent) is described by computationally less expensive molecular mechanics (MM). nih.gov This dual approach provides a balance between accuracy and computational feasibility. nih.gov

The total energy in a QM/MM calculation can be determined using either an additive or a subtractive scheme. nih.gov The additive approach calculates the energies of the QM region, the MM region, and the interaction term separately, while the subtractive method extrapolates from a QM calculation on the inner region to the entire system. nih.gov

QM/MM simulations have been instrumental in elucidating the conformational preferences of azido-modified amino acids. nih.gov For β-azidoalanine, QM/MM MD simulations demonstrated that the preference for the gauche- (g-) side-chain conformer and the C7 backbone structure persists even in aqueous solution. nih.gov This confirms that the intramolecular electrostatic interactions involving the azido group are strong enough to dictate the local conformation, even in the presence of competing interactions with water molecules. nih.gov

This methodology has also been successfully applied to understand complex enzymatic reactions. rsc.orgsemanticscholar.org For instance, a combined MD and QM/MM study on a bioengineered P450 enzyme capable of C-H amination revealed the critical role of specific mutations. rsc.org The study showed that mutations in the active site create steric bulk that enhances enantioselectivity, while the mutation of the axial cysteine ligand to serine modifies the electronic properties of the heme iron, enabling it to bind the tosyl azide (B81097) substrate—a process the native enzyme cannot perform. rsc.org Such studies provide a blueprint for how QM/MM could be used to investigate the interaction of azido-leucine-containing peptides with their biological targets, detailing the electronic and steric factors that govern binding and reactivity. rsc.org

| Method | System Studied | Purpose of Study | Key Insight | Reference(s) |

| QM/MM MD | β-azidoalanine dipeptide | Conformational analysis | The azido group's intramolecular interactions stabilize a C7 backbone conformation in aqueous solution. | nih.gov |

| QM/MM Calculations | Bioengineered P450 enzyme | Elucidate reaction mechanism | Mutations alter steric and electronic properties of the active site, enabling efficient C-H amination with an azide substrate. | rsc.orgsemanticscholar.org |

| QM/MM Optimization | Protein-kinase inhibitors | Assess binding poses | QM/MM optimized coordinates fit perfectly within the experimental electron density, validating the accuracy of the method for studying protein-ligand interactions. |

Computational Design and Predictive Modeling of Chemically Modified Biologics Incorporating Azido-Leucine

The computational design of proteins and other biologics is a rapidly advancing field that combines physics-based modeling, machine learning, and structural bioinformatics to engineer molecules with novel or enhanced properties. mdpi.comllnl.gov Incorporating unnatural amino acids like azido-leucine into these designs offers a way to introduce unique chemical handles for conjugation, stapling, or other modifications.

Predictive modeling is also crucial for identifying optimal sites for modification. byu.edu Before a protein is functionalized, it is necessary to determine where to introduce the azido-leucine residue. byu.edu Computational screens can analyze factors like solvent accessibility, secondary structure, and local dynamics to predict which positions are suitable for modification without compromising the protein's stability. byu.edu Furthermore, machine learning models, such as those trained on vast databases of antibody sequences, can assess the "humanness" of an engineered protein to reduce the risk of immunogenicity. llnl.gov This integrated computational and experimental framework accelerates the development of next-generation biologics by allowing for the in silico design and optimization of candidates before they are synthesized and tested in the lab. llnl.gov

Theoretical Elucidation of Reaction Mechanisms in Azide-Based Bioconjugations

Azido-leucine's primary utility stems from its ability to participate in bioconjugation reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry". medchemexpress.compeptide.com Theoretical studies using quantum mechanical methods like Density Functional Theory (DFT) have been essential in elucidating the detailed mechanisms of these reactions. nih.govresearchgate.net

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has a high activation barrier, requiring elevated temperatures and often resulting in a mixture of regioisomers. organic-chemistry.org Computational studies have explored the reaction's free energy landscape and conformational aspects, providing insights into the role of substituents and possible transition mechanisms. rsc.org

Theoretical investigations have been particularly insightful for the catalyzed versions of this reaction. For the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), quantum mechanical modeling has shown how the copper catalyst transforms the concerted uncatalyzed reaction into a stepwise process, thereby lowering the activation barrier. nih.gov The calculations revealed that a pre-reactive complex forms where the azide and alkyne are brought into a suitable geometry for the cycloaddition to occur, explaining the reaction's speed and regioselectivity for the 1,4-disubstituted triazole product. nih.gov

Similarly, DFT studies have modeled the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the complementary 1,5-disubstituted triazole. researchgate.netorganic-chemistry.org These calculations have reproduced experimental regioselectivity and have allowed researchers to understand the electronic and steric effects at play. researchgate.net The mechanism is believed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle, followed by reductive elimination to yield the triazole product. organic-chemistry.org These theoretical elucidations are critical for optimizing reaction conditions and for designing new catalysts and substrates for more efficient bioconjugations. researchgate.netresearchgate.net

| Reaction | Computational Method | Key Mechanistic Finding | Outcome | Reference(s) |

| Uncatalyzed Azide-Alkyne Cycloaddition | Metadynamics simulations | Characterized the free energy landscape and conformational determinants of the reaction. | High activation barrier, slow, mixture of regioisomers. | organic-chemistry.orgrsc.org |

| Cu(I)-Catalyzed (CuAAC) | Quantum Mechanics (B3LYP) | The catalyst enables a stepwise process with a lower activation barrier via a copper-acetylide intermediate. | Fast, regioselective formation of 1,4-disubstituted triazoles. | nih.govorganic-chemistry.org |

| Ru-Catalyzed (RuAAC) | Quantum Mechanics (B3LYP) | Proceeds via an oxidative coupling to a ruthenacycle intermediate followed by reductive elimination. | Regioselective formation of 1,5-disubstituted triazoles. | researchgate.netorganic-chemistry.org |

Future Perspectives and Emerging Research Avenues for N3 L Leu Oh*bha

Advancements in High-Throughput Synthetic Methodologies for Azido-Leucine Derivatives

The synthesis of azido-amino acids, including azido-leucine, has traditionally been a multi-step process. cam.ac.uk However, the demand for diverse libraries of peptides and other molecular constructs containing these unnatural amino acids for screening and materials development necessitates more efficient and scalable synthetic strategies. nih.gov Future advancements are focusing on high-throughput and automated approaches to accelerate the synthesis of azido-leucine derivatives.

Flow Chemistry: Micro-flow reactor technology offers precise control over reaction parameters such as temperature, pressure, and mixing time, enabling rapid and safe synthesis. rsc.org This technology is particularly advantageous for handling potentially hazardous reagents sometimes used in azide (B81097) synthesis. cam.ac.uk Continuous flow processes have been successfully developed for the synthesis of various amino acids and peptides, demonstrating the potential for large-scale and automated production. chemistryviews.orgacs.orgdurham.ac.uk Adapting these systems for azido-leucine derivatives could significantly reduce synthesis time, improve yield and purity, and allow for the seamless integration of multiple reaction steps. rsc.orgprinceton.edu

Automated Solid-Phase Peptide Synthesis (SPPS): Automation has revolutionized solid-phase peptide synthesis, allowing for the rapid and simultaneous creation of numerous peptides. americanpeptidesociety.orgformulationbio.comnih.gov Modern automated synthesizers can incorporate unnatural amino acids like N3-L-Leu-OH into peptide sequences with high efficiency. formulationbio.comamidetech.com Future developments will likely focus on optimizing coupling protocols for azido-amino acids to overcome potential challenges like steric hindrance and to ensure high fidelity in the synthesis of long and complex peptides. nih.govnih.gov The integration of advanced monitoring techniques within these automated systems will further enhance the reliability and throughput of synthesizing peptide libraries containing azido-leucine. americanpeptidesociety.org

These high-throughput methodologies will enable the rapid generation of diverse libraries of azido-leucine-containing molecules, which is critical for screening and discovering new functional materials and therapeutic leads.

| Synthetic Methodology | Key Advantages for Azido-Leucine Derivatives | Potential Impact |

| Flow Chemistry | Precise control, enhanced safety, scalability, rapid optimization. rsc.orgchemistryviews.org | Enables large-scale, cost-effective production of N3-L-Leu-OH and its immediate derivatives. |

| Automated SPPS | High-throughput synthesis of peptide libraries, incorporation of unnatural amino acids. formulationbio.comamidetech.com | Accelerates discovery of bioactive peptides and functional biomaterials incorporating azido-leucine. |

| Combinatorial Synthesis | Generation of vast and diverse molecular libraries for screening. nih.gov | Facilitates the identification of novel constructs with optimized properties for specific applications. |

Exploration of Novel Bioorthogonal Reaction Chemistries and Conditions

The azide group of N3-L-Leu-OH is a cornerstone of its utility, primarily through its participation in bioorthogonal "click" chemistry. nih.govmdpi.com While the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are well-established, ongoing research is focused on developing novel reaction chemistries with improved kinetics, greater biocompatibility, and orthogonal reactivity. nih.govnih.govresearchgate.net

Photoclick Chemistry: Light-triggered bioorthogonal reactions, or "photoclick chemistry," offer unparalleled spatiotemporal control. acs.orgnih.govnih.gov These reactions typically involve the photo-activation of a masked reactant, which then rapidly ligates with its partner. For instance, a cyclopropenone-masked dibenzocyclooctyne can be inert to azides until it is "unmasked" by UV light, at which point it rapidly undergoes SPAAC. acs.org Other photoclick reactions involve light-induced cycloadditions with tetrazoles or other photosensitive groups. nih.govresearchgate.net Applying this strategy to systems containing N3-L-Leu-OH would allow for the precise, light-directed conjugation of molecules in specific locations and at specific times, a powerful tool for materials science and in vivo applications.

Advanced Catalysis and Faster Kinetics: While SPAAC eliminates the need for a cytotoxic copper catalyst, its reaction rates can be slower than CuAAC. nih.govnih.gov A major area of research is the development of new strained alkynes and other reaction partners that exhibit significantly faster kinetics. nih.gov Furthermore, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes boasts reaction rates that are orders of magnitude faster than even CuAAC, offering near-instantaneous conjugation. researchgate.netrsc.org Developing azido-leucine-based constructs that can be derivatized to participate in these ultra-fast reactions is a key future direction. Additionally, the discovery of natural enzymes capable of forming azides de novo opens the door to enzyme-mediated bioorthogonal strategies, potentially enabling in situ generation of the azide handle under mild, physiological conditions. nih.govberkeley.edu

The exploration of these novel chemistries will expand the toolkit for utilizing N3-L-Leu-OH, enabling more complex and controlled molecular constructions.

| Reaction Type | Key Features | Relevance to N3-L-Leu-OH |

| Photoclick Chemistry | Spatiotemporal control via light activation. acs.orgnih.gov | Enables precise, light-guided modification of materials or biological systems containing azido-leucine. |

| IEDDA Cycloaddition | Extremely rapid reaction kinetics (up to 10⁶ M⁻¹s⁻¹). researchgate.netrsc.org | Allows for efficient labeling and conjugation at very low concentrations. |

| Enzyme-Mediated Ligation | High specificity and biocompatibility under physiological conditions. nih.govnih.gov | Potential for in situ modification and imaging in living systems. |

Expansion into Supramolecular Chemistry and Self-Assembly Strategies

Self-assembly is a powerful bottom-up approach for creating complex, functional nanostructures from simple molecular building blocks. nih.gov The unique bifunctional nature of N3-L-Leu-OH, with its hydrophobic leucine (B10760876) side chain that can drive self-assembly and its bioorthogonal azide handle, makes it an excellent candidate for designing advanced supramolecular systems.

The incorporation of leucine residues into peptides is known to facilitate intermolecular hydrophobic interactions that can lead to the formation of higher-order structures like fibers and coiled coils. acs.org Similarly, amino acid derivatives can self-assemble into various nanostructures such as hydrogels. nih.gov By incorporating N3-L-Leu-OH into peptides or other amphiphiles, it is possible to design molecules that spontaneously assemble into well-defined nanomaterials.

A key emerging strategy is the use of the azide group to control or modify the self-assembly process. nih.gov For example, self-assembling peptide fibers can be designed to incorporate azide-functionalized peptides. bris.ac.uk These azide groups, positioned on the surface of the assembled structure, can then be modified post-assembly using bioorthogonal chemistry. bris.ac.uk This allows for the decoration of the nanomaterial with various functional moieties, such as targeting ligands or imaging agents. Furthermore, bioorthogonal reactions could be used as a stimulus to trigger or alter the self-assembly process itself, leading to stimuli-responsive materials. nih.govresearchgate.netacs.org For instance, the ligation of a bulky molecule to the azide groups within an assembly could induce a morphological change in the nanostructure.

This integration of self-assembly and bioorthogonal chemistry opens up possibilities for creating dynamic and functional materials for applications in drug delivery, tissue engineering, and nanoscience.

Integration with Artificial Intelligence and Machine Learning for Rational Design of Azido-Leucine-Based Constructs

The design of novel molecules and materials, particularly complex ones like peptides and peptidomimetics, involves navigating a vast chemical space. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating this process through rational, data-driven design. researchgate.netyoutube.com

For constructs containing N3-L-Leu-OH, AI/ML can play several crucial roles. Predictive models can be trained on datasets that include peptides and proteins with unnatural amino acids to predict key properties. nih.govnih.gov For example, an ML model could predict the binding affinity of an azido-leucine-containing peptide to a specific protein target, its stability, or its self-assembly propensity. nih.govyoutube.com This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.